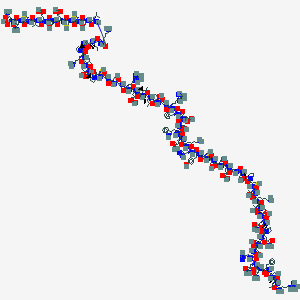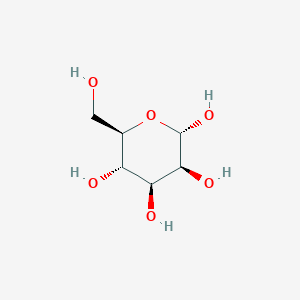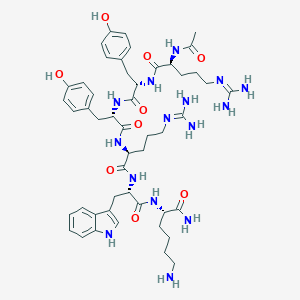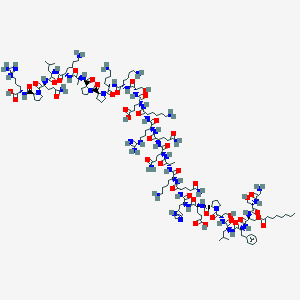
Sauvagine
Vue d'ensemble
Description
Sauvagine is a peptide hormone first isolated from the skin of the South American frog Phyllomedusa sauvagei. It is known for its adrenocorticotropic hormone (ACTH) releasing activity and antidiuretic activity, consisting of 40 amino acid residues with an amidated C-terminus. The sequence identity of this compound with human CRH is 63%, showcasing its relevance to both endocrinological and pharmacological research due to its varied biological effects (Amano, 2016).
Synthesis Analysis
This compound synthesis has been approached through solid-phase peptide synthesis, notably for the C-terminal fragment, which has shown to possess acceptable homogeneity. These synthesis strategies are pivotal for studying this compound's biological activity and pharmacological properties (Santangelo et al., 1983; Nomizu et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through sequence analysis, revealing a complex structure that shares similarities with other peptides like CRF and urotensin. Understanding its structure is crucial for assessing its function and interaction with biological receptors (Montecucchi & Henschen, 1981).
Chemical Reactions and Properties
While specific studies on this compound's chemical reactions are limited, its synthetic analogues have been investigated for their biological activities, suggesting the peptide's stability and reactivity under physiological conditions. This information is essential for drug development and therapeutic applications (Grigoriadis et al., 1996).
Physical Properties Analysis
The physical properties of this compound, including its solubility and stability, are inferred from its synthesis and purification processes. These properties are significant for its administration and effectiveness in biological systems (Erspamer et al., 1980).
Chemical Properties Analysis
This compound's chemical properties, particularly its interaction with receptors and subsequent biological effects, have been extensively studied. Its affinity for corticotropin-releasing factor (CRF) receptors and the modulation of physiological processes underscore its potential for therapeutic use (Rominger et al., 1998).
Applications De Recherche Scientifique
Régulation de la pression artérielle
Des études chez le rat ont montré que la sauvagine provoque une baisse prolongée de la pression artérielle . Cela suggère qu'elle pourrait potentiellement être utilisée dans le traitement de l'hypertension, bien que des recherches supplémentaires soient nécessaires pour confirmer cela.
Régulation du système endocrinien
Il a été constaté que la this compound augmente la libération plasmatique de corticostérone, d'hormone adrénocorticotrope (ACTH), de catécholamines, de glucose et de β-endorphines chez le rat . Cela suggère qu'elle pourrait avoir une large gamme d'effets sur le système endocrinien, influençant potentiellement tout, des réponses au stress au métabolisme.
Effets analgésiques
La this compound fait partie d'une famille de peptides qui comprend le facteur de libération de la corticotropine (CRF), qui s'est avéré avoir des effets analgésiques, ou soulageant la douleur . Cela suggère que la this compound pourrait potentiellement être utilisée comme une nouvelle forme de soulagement de la douleur.
Effets antimicrobiens
En plus de ses effets potentiels sur le système endocrinien et la perception de la douleur, la this compound s'est également avérée avoir des effets antimicrobiens . Cela pourrait potentiellement la rendre utile dans le traitement de divers types d'infections.
Effets anticancéreux
Il a été constaté que la this compound a des effets anticancéreux in vitro . Bien qu'il s'agisse d'une découverte prometteuse, des recherches supplémentaires sont nécessaires pour déterminer si ces effets pourraient être exploités pour le traitement du cancer chez l'homme.
Effets vasculaires
Il a été constaté que les peptides dérivés de la this compound présentent des effets vasculaires in vivo . Cela pourrait potentiellement les rendre utiles dans le traitement de diverses affections cardiovasculaires.
Effets gastriques
Enfin, il a été constaté que les peptides dérivés de la this compound ont également des effets gastriques in vivo . Cela suggère qu'ils pourraient potentiellement être utilisés dans le traitement de diverses affections gastro-intestinales.
Mécanisme D'action
Sauvagine, also known as Sauvagin, is a potent and broad-spectrum biologically active peptide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the corticotropin-releasing factor receptors 1 and 2 (CRF1 and CRF2) . These receptors belong to the corticotropin-releasing factor (CRF) family, which also includes urocortin 1 and urotensin 1 . The CRF family of peptides plays a crucial role in the physiological response to stress .
Mode of Action
This compound interacts with its primary targets, the CRF1 and CRF2 receptors, with high affinity . It binds to and activates these receptors, exerting similar physiological effects as corticotropin-releasing hormone . Although CRF is significantly weaker at the CRF2 receptor, this compound retains its high affinity interactions with this receptor subtype .
Biochemical Pathways
Upon binding to the CRF receptors, this compound triggers a series of biochemical reactions. These effects are elicited by binding to specific high-affinity receptors, which are coupled to guanine nucleotide stimulatory factor (Gs)-response pathways . This leads to the release of adrenocorticotropic hormone (ACTH), β-endorphin, and α-melanocyte-stimulating hormone from the pituitary gland .
Pharmacokinetics
Peptides are generally absorbed in the small intestine, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys
Result of Action
The binding of this compound to the CRF receptors leads to a series of molecular and cellular effects. It stimulates the frequency of Ca2+ oscillations in certain cells , and it has been found to be more potent than other peptides in different mammalian smooth muscle preparations .
Action Environment
It is known that the environment can significantly impact the behavior and efficacy of biologically active compounds Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVKEBXPLEGOY-ZLFMSJRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C202H346N56O63S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225449 | |
| Record name | Sauvagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4599 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74434-59-6 | |
| Record name | Sauvagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sauvagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Sauvagine and where is it found?
A: this compound (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].
Q2: How does this compound interact with its targets?
A: this compound exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].
Q3: Does this compound show selectivity for CRFR1 or CRFR2?
A: While this compound binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].
Q4: What are the downstream effects of this compound binding to its receptors?
A: Upon binding to CRFR1 and CRFR2, this compound triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].
Q5: What are the physiological effects of this compound?
A5: this compound exerts a wide range of physiological effects, including:
- Stimulation of ACTH release: Like CRF, this compound can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].
- Cardiovascular effects: this compound induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].
- Gastrointestinal effects: Central administration of this compound has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].
- Other effects: this compound has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].
Q6: How does the structure of this compound relate to its activity?
A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within this compound that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of this compound, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for this compound binding and receptor activation, respectively [].
Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of this compound binding?
A: Studies comparing the binding of this compound and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.
Q8: Can this compound be used as a tool to study CRF receptors?
A: Yes, radiolabeled analogs of this compound, such as [125I]tyr(o)this compound, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].
Q9: Are there any this compound analogs with improved properties for CRF receptor research?
A: Yes, researchers have identified a this compound-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original this compound from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)





![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)


![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)



![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)